3,5-Dichloro-4-fluorobenzotrifluoride

Catalog No.
S705932
CAS No.
77227-81-7
M.F
C7H2Cl2F4
M. Wt
232.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-fluorobenzotrifluoride

CAS Number

77227-81-7

Product Name

3,5-Dichloro-4-fluorobenzotrifluoride

IUPAC Name

1,3-dichloro-2-fluoro-5-(trifluoromethyl)benzene

Molecular Formula

C7H2Cl2F4

Molecular Weight

232.99 g/mol

InChI

InChI=1S/C7H2Cl2F4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H

InChI Key

BWQFQKZDLBJZAW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(F)(F)F

Synthesis and Characterization:

3,5-Dichloro-4-fluorobenzotrifluoride (3,5-DC4FBT) is a fluorinated aromatic compound with the chemical formula C7H2Cl2F4. It can be synthesized through various methods, including the Schiemann reaction and the direct fluorination of chlorobenzene derivatives. Research has explored its synthesis using different catalysts and reaction conditions to optimize yield and purity [, ].

Potential Applications:

Research suggests that 3,5-DC4FBT possesses properties that make it potentially valuable in various scientific fields:

  • Pharmaceutical Research: Due to its unique structure and properties, 3,5-DC4FBT has been investigated as a potential building block for the development of novel pharmaceuticals. Studies have explored its use in the synthesis of potential antitumor agents and other biologically active compounds [, ].
  • Material Science: 3,5-DC4FBT's fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. Research has explored its potential use in the development of new materials like liquid crystals, polymers, and electronic materials [, ].

3,5-Dichloro-4-fluorobenzotrifluoride is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring that is also substituted with three trifluoromethyl groups. Its molecular formula is C₇Cl₂F₄, and it exhibits a complex structure that contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and material science.

, including:

  • Chlorination: 3,5-Dichloro-4-fluorobenzotrifluoride can undergo further chlorination under specific conditions to yield more chlorinated derivatives.
  • Fluorination: It can react with alkali metal fluorides to introduce additional fluorine atoms, forming compounds such as 3-chloro-4,5-difluorobenzotrifluoride .
  • Nitration and Reduction: The compound can be nitrated to introduce nitro groups, followed by reduction processes to yield amines or other functional groups .

Several methods have been developed for synthesizing 3,5-dichloro-4-fluorobenzotrifluoride:

  • Chloro-Denitration: The compound can be synthesized from 4-chloro-3,5-dinitrobenzotrifluoride through a chloro-denitration process involving the use of alkali metal fluorides at elevated temperatures .
  • Vapor Phase Reactions: Continuous vapor phase reactions involving 4-fluoro-3-nitrobenzotrifluoride and chlorine gas have been reported to yield high purity levels of the compound .
  • Diazotization: Another method includes the diazotization of 2,6-dichloro-4-trifluoromethylaniline followed by subsequent reactions .

3,5-Dichloro-4-fluorobenzotrifluoride has various applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  • Agricultural Chemicals: Due to its potential biological activity, it may be explored as a candidate for developing herbicides or pesticides.
  • Material Science: Its unique chemical properties make it suitable for use in the development of advanced materials or coatings.

Several compounds share structural similarities with 3,5-dichloro-4-fluorobenzotrifluoride. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-fluorobenzotrifluorideC₇ClF₃Contains only one chlorine atom
3-Chloro-4,5-difluorobenzotrifluorideC₇ClF₄Has an additional fluorine atom
3,5-Dibromo-4-fluorobenzotrifluorideC₇Br₂F₃Contains bromine instead of chlorine
3-Fluoro-4-chlorobenzotrifluorideC₇ClF₄Different halogen substitution pattern

The uniqueness of 3,5-dichloro-4-fluorobenzotrifluoride lies in its specific arrangement of chlorine and fluorine atoms, which influences its chemical reactivity and potential applications compared to similar compounds. The presence of both chlorine atoms at the meta positions relative to the trifluoromethyl group enhances its stability and reactivity profile in synthetic chemistry.

The preparation of 3,5-dichloro-4-fluorobenzotrifluoride begins with systematic halogenation protocols that establish the necessary substitution patterns on the benzene ring. The foundational approach involves the sequential introduction of halogen atoms through electrophilic aromatic substitution mechanisms [3]. The halogenation process typically employs benzotrifluoride derivatives as starting materials, which undergo controlled chlorination and fluorination sequences.

The initial halogenation step involves the treatment of benzotrifluoride precursors with chlorinating agents under carefully controlled conditions [3]. The reaction proceeds through the formation of a strong electrophile, followed by the attack of benzene pi electrons to form a sigma complex intermediate, and subsequent deprotonation to restore aromaticity [3]. The regioselectivity of halogenation is influenced by the electron-withdrawing nature of the trifluoromethyl group, which directs incoming electrophiles to specific positions on the aromatic ring.

Advanced halogenation protocols utilize metal halide catalysts to enhance reaction efficiency and selectivity [4]. The process involves vapor-phase fluorination where halogenated benzene compounds react with anhydrous hydrogen fluoride in the presence of specialized fluorination catalysts [4]. Operating temperatures typically range from 200°C to 280°C, with reaction times adjusted based on the catalyst quantity and feed rates [4].

The halogenation sequence can be optimized through the use of phase transfer catalysts, which facilitate the interaction between organic substrates and inorganic halogenating agents [5]. Tetraphenylphosphonium bromide and similar quaternary phosphonium compounds serve as effective phase transfer agents, enabling efficient halogen exchange reactions under mild conditions [5].

Catalytic Fluorination Techniques and Selectivity Optimization

Catalytic fluorination represents the most critical step in the synthesis of 3,5-dichloro-4-fluorobenzotrifluoride, requiring sophisticated catalyst systems to achieve high selectivity and yield. The fluorination process employs potassium fluoride as the primary fluorinating agent, often in combination with polar aprotic solvents such as N,N-dimethylformamide or sulforane [5] [6].

The catalytic system optimization involves multiple parameters including temperature control, solvent selection, and catalyst loading. Research has demonstrated that pentachlorobenzonitrile can be effectively fluorinated using potassium fluoride in sulforane at temperatures of 170-180°C for six hours, achieving yields of 81.3% with 96% selectivity [5]. Alternative approaches utilizing tetrachloroisophthalonitrile in N,N-dimethylformamide at 110°C for one hour produce yields of 89.7% with 97% selectivity [5].

Advanced fluorination techniques incorporate cesium fluoride as a co-catalyst to accelerate halogenation exchange reactions [6]. The addition of cesium fluoride in quantities ranging from 0.1% to 10% by weight based on potassium fluoride significantly enhances reaction rates and improves overall process efficiency [6]. The mechanism involves the formation of more reactive fluoride species that facilitate the displacement of chlorine atoms from the aromatic substrate.

The selectivity optimization in catalytic fluorination requires precise control of reaction temperature and residence time [6]. Studies have shown that maintaining reaction temperatures between 196°C and 206°C in the presence of N-methyl-2-pyrrolidone minimizes the formation of undesirable over-fluorinated byproducts such as trifluorobenzotrifluoride [6]. The product distribution can be further optimized by controlling the vapor temperature during distillative removal, maintaining conditions between the boiling points of starting material and desired product [6].

Continuous fluorination processes offer enhanced control over reaction parameters and improved product consistency [7]. Industrial implementations utilize liquid-liquid fluorination as the primary reaction mode, with gas-liquid fluorination systems connected in series to maximize hydrogen fluoride utilization and reduce waste generation [7]. These integrated systems achieve superior hydrogen fluoride conversion rates while minimizing environmental impact through reduced exhaust gas fluoride content [7].

Large-Scale Manufacturing Processes: Batch vs Continuous Flow Systems

The industrial production of 3,5-dichloro-4-fluorobenzotrifluoride can be accomplished through either batch or continuous flow manufacturing approaches, each offering distinct advantages and limitations for large-scale operations [8]. The selection between these methodologies depends on production volume requirements, capital investment constraints, and quality specifications.

Batch processing systems provide operational flexibility and are well-suited for multi-product facilities requiring frequent changeovers [8]. The traditional batch approach involves charging all reactants into a single vessel and allowing the reaction to proceed under controlled conditions with stepwise reagent additions and real-time monitoring [8]. Batch systems excel in exploratory synthesis and processes requiring frequent condition changes, offering proven flexibility and ease of use [8].

However, batch processing faces significant challenges during scale-up operations [8]. The scaling of benzotrifluoride synthesis from laboratory to production scale requires careful consideration of heat transfer efficiency, mixing dynamics, and mass transfer limitations [9]. Research has demonstrated that maintaining constant Westerterp numbers during scale-up helps preserve reaction selectivity and safety margins when transitioning from pilot-scale to industrial reactors [9].

Continuous flow systems offer superior advantages for large-scale benzotrifluoride production, particularly in terms of process control and safety management [8]. Flow chemistry provides unmatched precision over reaction conditions including residence time, temperature gradients, and mixing efficiency [8]. The continuous approach enables seamless scalability through increased flow rates or parallel reactor operation rather than equipment redesign [8].

The implementation of continuous flow systems for benzotrifluoride synthesis involves the integration of multiple reaction stages with precise temperature and flow control [10]. Advanced continuous systems utilize two-stage reactor configurations where initial fluorination occurs in a reaction vessel followed by completion in a conventional flow pipe [11]. This hybrid approach optimizes conversion while minimizing equipment complexity and capital investment [11].

Continuous flow processing demonstrates particular advantages in managing highly exothermic fluorination reactions [10]. The enhanced heat transfer characteristics of flow systems, combined with reduced reaction volumes, significantly improve safety profiles compared to equivalent batch operations [10]. Studies have shown that flow systems can achieve 4-5 times higher productivity while reducing facility footprint by 50% compared to traditional batch approaches [12].

Table: Batch vs Continuous Flow Process Comparison

ParameterBatch ProcessContinuous Flow
Reaction ControlFlexible adjustmentPrecise automated control
Heat TransferVariable with scaleExcellent and consistent
Mixing EfficiencyDependent on reactor designSuperior mixing
ScalabilityComplex scale-upLinear scale-up
Safety ProfileHigher risk for exothermic reactionsEnhanced safety
Product QualityBatch-to-batch variationConsistent quality
Capital InvestmentLower initial costHigher initial cost
Operating CostHigher per unitLower per unit

Purification Strategies and Yield Maximization

The purification of 3,5-dichloro-4-fluorobenzotrifluoride requires sophisticated separation techniques to achieve the high purity levels demanded for industrial applications. The primary purification strategy involves distillation under reduced pressure, taking advantage of the compound's relatively low boiling point and thermal stability [5] [13].

Vacuum distillation represents the most effective purification method for benzotrifluoride derivatives [13]. The reduced pressure conditions lower the boiling point, enabling separation at temperatures that minimize thermal decomposition and preserve product integrity [13]. The distillation process typically operates under absolute pressures of 20 millimeters of mercury, achieving separation temperatures between 109°C and 110°C for optimal yield recovery [5].

The purification protocol begins with conventional post-treatment of the crude reaction mixture [5]. This involves filtration to remove inorganic salts such as potassium chloride and unreacted potassium fluoride, followed by washing with appropriate solvents to eliminate residual catalyst materials [5]. The filtered solution undergoes solvent recovery through controlled distillation before final product purification [5].

Crystallization techniques provide an alternative purification approach for specific benzotrifluoride derivatives [13]. The method exploits differential solubility characteristics between the target compound and impurities in selected solvent systems [13]. The process involves heating to achieve saturation followed by controlled cooling to promote selective crystallization of the desired product [13].

Advanced purification strategies incorporate multiple separation stages to maximize yield recovery [14]. The implementation of tetrafluoroborate salt precipitation enables highly efficient separation with yields approaching 99% and purities exceeding 99% [14]. This approach involves acidification of the reaction mixture followed by controlled addition of alkali metal salts to promote selective precipitation [14].

Yield maximization strategies focus on optimizing reaction stoichiometry and minimizing side reactions [11]. Research has demonstrated that maintaining hydrogen fluoride to benzotrichloride ratios between 1.0 and 1.1 on a stoichiometric basis achieves optimal conversion while minimizing excess reagent requirements [11]. The use of intensive mixing with Reynolds numbers between 65,000 and 100,000 ensures complete reactant contact and maximizes conversion efficiency [11].

Table: Fluorination Reaction Conditions for Benzotrifluoride Synthesis

Starting MaterialTemperature (°C)Reaction Time (hours)Fluorinating AgentYield (%)Selectivity (%)
Pentachlorobenzonitrile170-1806KF/Sulforane81.396
Tetrachloroisophthalonitrile1101KF/DMF89.797
3,5-Dichlorobenzotrifluoride196-20623.5-34.5KF/NMP88-89>85
4-Chloro-3,5-dinitrobenzotrifluoride200-2704-24KF70-9790-95

Byproduct Formation Analysis in Multi-Step Syntheses

The synthesis of 3,5-dichloro-4-fluorobenzotrifluoride involves complex multi-step reaction pathways that generate various byproducts requiring careful analysis and control [6] [15]. Understanding byproduct formation mechanisms is essential for optimizing reaction conditions and developing effective separation strategies.

The primary byproduct category consists of over-fluorinated compounds resulting from excessive fluorination beyond the desired substitution pattern [6]. These compounds, including trifluorobenzotrifluoride, typically form when reaction temperatures exceed optimal ranges or when fluoride concentrations become excessive [6]. The formation of trifluorobenzotrifluoride can be minimized by maintaining reaction temperatures between 196°C and 206°C and controlling fluoride stoichiometry [6].

Partially fluorinated intermediates represent another significant byproduct class arising from incomplete fluorination reactions [5]. These compounds form when reaction times are insufficient or when catalyst activity is suboptimal [5]. The analysis of reaction progress through gas chromatography reveals that conversion rates approaching 100% are necessary to minimize these intermediates [5].

Resin formation products constitute a particularly problematic byproduct category that can significantly impact process efficiency [11]. These polymeric materials form through side reactions involving aromatic substrates under high-temperature conditions [11]. The formation of resin byproducts can be controlled through the addition of hexamethylenetetramine or similar additives that inhibit polymerization pathways [11].

Hydrochloride salt formation occurs as a consequence of hydrogen chloride generation during halogen exchange reactions [16]. These inorganic byproducts require removal through aqueous washing or neutralization procedures [16]. The management of hydrogen chloride evolution is critical for maintaining reaction selectivity and preventing equipment corrosion [16].

The mechanistic analysis of byproduct formation reveals that adjacent fluorine substituents are preferentially removed during side reactions [17]. This selectivity pattern provides insights for optimizing reaction conditions to minimize unwanted defluorination pathways [17]. The understanding of these mechanisms enables the development of catalyst systems that enhance desired reaction pathways while suppressing byproduct formation [17].

Table: Common Byproducts in Benzotrifluoride Synthesis

ByproductFormation MechanismTypical Yield (%)Control Strategy
Over-fluorinated compoundsExcessive fluorination2-10Temperature control
TrifluorobenzotrifluorideComplete halogen replacement2-5Stoichiometric control
Partially fluorinated intermediatesIncomplete fluorination5-15Reaction time optimization
Hydrochloride saltsHCl side reactions1-3Base addition
Resin formation productsPolymerization reactions1-5Reaction condition optimization

The development of analytical methods for byproduct quantification employs gas chromatography-mass spectrometry techniques that enable precise identification and quantification of trace impurities [18]. These analytical approaches provide essential feedback for process optimization and quality control in industrial production systems [18].

Table: Physical Properties of 3,5-Dichloro-4-fluorobenzotrifluoride

PropertyValue
Molecular FormulaC₇H₂Cl₂F₄
Molecular Weight (g/mol)232.99
Boiling Point (°C)166-168
Flash Point (°C)73
Density (g/mL at 25°C)1.555
AppearanceClear liquid
CAS Number77227-81-7

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

77227-81-7

Wikipedia

3,5-Dichloro-4-fluorobenzotrifluoride

Dates

Modify: 2023-08-15

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